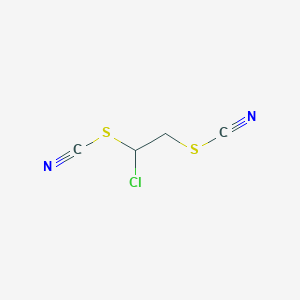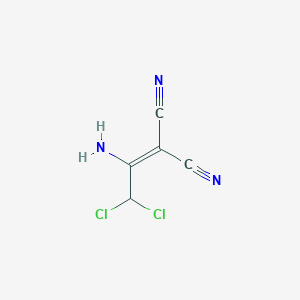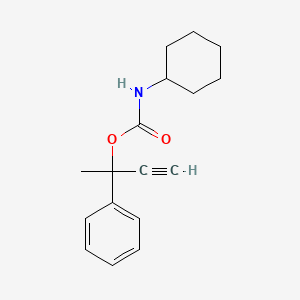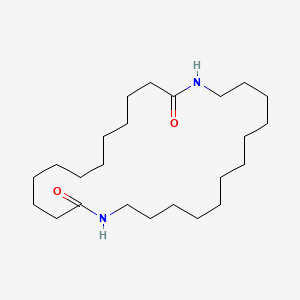![molecular formula C19H11N3 B14699066 Benzo[a]pyrido[2,3-c]phenazine CAS No. 17703-02-5](/img/structure/B14699066.png)
Benzo[a]pyrido[2,3-c]phenazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo[a]pyrido[2,3-c]phenazine is a heterocyclic compound that belongs to the phenazine family. Phenazines are nitrogen-containing polycyclic aromatic compounds known for their diverse biological activities and applications in various fields, including medicine, agriculture, and industry. This compound is particularly notable for its unique structure, which combines a benzo ring, a pyrido ring, and a phenazine core, resulting in distinctive chemical and biological properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzo[a]pyrido[2,3-c]phenazine can be achieved through various methods. One common approach involves the condensation of 2-hydroxy-1,4-naphthoquinone with 1,2-diaminobenzenes under solvent-free conditions at elevated temperatures. This reaction typically requires the presence of a catalyst, such as copper oxide nanoparticles, to facilitate the formation of the desired product . Another method involves the use of multicomponent reactions, where 2-hydroxy-1,4-naphthoquinone, 1,2-diaminobenzenes, aromatic aldehydes, and malononitrile are combined in a one-pot reaction to yield this compound derivatives .
Industrial Production Methods
Industrial production of this compound often employs green chemistry principles to minimize environmental impact. For instance, the use of recyclable catalysts and solvent-free conditions are preferred to reduce waste and energy consumption. Additionally, optimizing reaction conditions, such as temperature and reaction time, can enhance the yield and efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
Benzo[a]pyrido[2,3-c]phenazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit specific applications.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinone derivatives, while reduction reactions can produce amine or hydroxyl derivatives. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, into the this compound structure .
Aplicaciones Científicas De Investigación
Benzo[a]pyrido[2,3-c]phenazine has a wide range of scientific research applications due to its unique chemical and biological properties. Some of the key applications include:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: In biological research, this compound is studied for its antimicrobial, antitumor, and antioxidant activities.
Medicine: The compound’s ability to intercalate with DNA makes it a promising candidate for anticancer drug development.
Industry: this compound is used in the development of dyes, pigments, and other industrial materials.
Mecanismo De Acción
The mechanism of action of benzo[a]pyrido[2,3-c]phenazine involves its interaction with molecular targets and pathways within cells. One of the primary mechanisms is DNA intercalation, where the compound inserts itself between the base pairs of DNA, disrupting the DNA structure and inhibiting replication and transcription . This mechanism is particularly relevant in its anticancer activity, as it can induce cell cycle arrest and apoptosis in cancer cells . Additionally, the compound’s ability to generate reactive oxygen species (ROS) contributes to its antimicrobial and antitumor effects by causing oxidative damage to cellular components .
Comparación Con Compuestos Similares
Benzo[a]pyrido[2,3-c]phenazine can be compared with other similar compounds in the phenazine family, such as benzo[a]phenazin-5-ol and benzo[a]pyrano[2,3-c]phenazine. While these compounds share a similar core structure, they differ in their substituents and specific properties .
Benzo[a]phenazin-5-ol: This compound has a hydroxyl group at the 5-position, which enhances its solubility and reactivity compared to this compound.
Benzo[a]pyrano[2,3-c]phenazine: This derivative contains a pyrano ring fused to the phenazine core, resulting in unique electronic and optical properties.
The uniqueness of this compound lies in its specific combination of rings and functional groups, which confer distinct chemical and biological activities. Its versatility and potential for various applications make it a valuable compound in scientific research and industrial applications .
Propiedades
Número CAS |
17703-02-5 |
|---|---|
Fórmula molecular |
C19H11N3 |
Peso molecular |
281.3 g/mol |
Nombre IUPAC |
6,15,22-triazapentacyclo[12.8.0.02,7.08,13.016,21]docosa-1(22),2(7),3,5,8,10,12,14,16,18,20-undecaene |
InChI |
InChI=1S/C19H11N3/c1-2-7-13-12(6-1)17-14(8-5-11-20-17)19-18(13)21-15-9-3-4-10-16(15)22-19/h1-11H |
Clave InChI |
LAIVPPGRQLFGHI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(C=CC=N3)C4=NC5=CC=CC=C5N=C24 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-(3-azabicyclo[3.2.2]nonan-3-yl)-2-methylpropan-2-amine;dihydrochloride](/img/structure/B14699016.png)

![sodium;8-acetamido-1-[(2-oxido-5-sulfamoylphenyl)diazenyl]naphthalen-2-olate;chromium(3+)](/img/structure/B14699022.png)






![Bicyclo[3.2.0]hept-1-ene](/img/structure/B14699068.png)

